4-氯-N-(4-氧代-3,4,5,6,7,8-六氢-2-喹唑啉基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of quinazolinone , a class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse range of biological properties . Quinazolinones possess a wide spectrum of biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone ring, which is an important pharmacophore considered as a privileged structure . The structure activity relationship studies of quinazolinone derivatives have revealed that certain substitutions can improve their antimicrobial activities .科学研究应用
药理功效和作用机制
对类似化合物的研究,如普拉克索和左尼斯胺,已经证明了显着的药理活性,这可能与 4-氯-N-(4-氧代-3,4,5,6,7,8-六氢-2-喹唑啉基)苯甲酰胺 有关。普拉克索以其对多巴胺 D2 样受体的亲和力高而闻名,偏爱 D3 受体亚型,表明在帕金森病等神经退行性疾病中具有潜在的应用 (Piercey 等人,1996)。另一方面,左尼斯胺已被批准作为抗帕金森病剂,展示了多模式作用机制,包括激活多巴胺合成和抑制单胺氧化酶 (村田,2010)。
代谢和排泄
类似化合物的代谢和排泄途径提供了对 4-氯-N-(4-氧代-3,4,5,6,7,8-六氢-2-喹唑啉基)苯甲酰胺在人体中如何被处理的见解。例如,食欲素受体拮抗剂 SB-649868 表现出几乎完全通过粪便消除,并且存在明显的存在的代谢物清除速度较慢 (Renzulli 等人,2011)。这表明在失眠治疗中具有潜在的应用,突出了了解代谢途径在开发治疗剂中的重要性。
联合疗法的潜力
研究还探讨了将化合物用于联合疗法以增强其疗效或减轻耐药性的可能性。例如,胸苷酸合成酶抑制剂 AG337 已与其他药物一起测试其增强的抗肿瘤作用,表明涉及 4-氯-N-(4-氧代-3,4,5,6,7,8-六氢-2-喹唑啉基)苯甲酰胺 的联合疗法的潜在研究方向 (Rafi 等人,1995)。
环境和毒理学研究
对相关化合物(例如有机氯和多溴联苯醚 (PBDE))的环境和毒理学研究为评估 4-氯-N-(4-氧代-3,4,5,6,7,8-六氢-2-喹唑啉基)苯甲酰胺 的环境影响和安全性提供了框架 (Norén & Meironyté,2000; Schecter 等人,2003)。这些研究强调了考虑化学化合物的生态和健康影响的重要性。
属性
IUPAC Name |
4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWXWNKDMEORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。